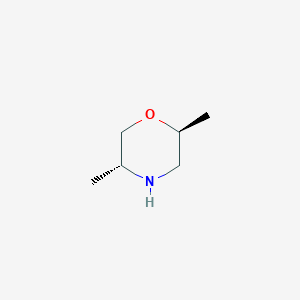

(2S,5R)-2,5-dimethylmorpholine

Overview

Description

(2S,5R)-2,5-Dimethylmorpholine is a chiral morpholine derivative characterized by methyl substituents at the 2nd and 5th positions of the morpholine ring. Its stereochemistry (S configuration at C2 and R at C5) confers distinct physicochemical and biological properties. The compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and ligands targeting protein domains .

The pKa of morpholine derivatives typically ranges between 8.5 and 9.1, suggesting moderate basicity influenced by steric and electronic effects of substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2,5-dimethylmorpholine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable dihalide under basic conditions to form the morpholine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2,5-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Applications

Chiral Building Block in Organic Synthesis

(2S,5R)-2,5-dimethylmorpholine serves as a crucial chiral building block in the synthesis of complex organic molecules. Its ability to influence stereochemistry makes it valuable in asymmetric synthesis, particularly in the production of pharmaceuticals and agrochemicals. The compound can participate in various reactions such as:

- Asymmetric Catalysis : It acts as a ligand in catalytic processes, enhancing reaction selectivity and yield.

- Synthesis of Heterocycles : It is utilized in constructing heterocyclic compounds that are foundational in drug discovery.

Biological Applications

Modulation of Biological Pathways

Research indicates that this compound interacts with biological systems, influencing enzyme mechanisms and receptor activities. Key findings include:

- G-Protein Coupled Receptors : Studies have shown that this compound can modulate GPCR activity, which is pivotal for developing new therapeutic agents targeting various diseases.

- Enzymatic Inhibition : It has been identified as an inhibitor for specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its applications include:

- Polymers and Surfactants : The compound is used as an intermediate in synthesizing surfactants and polymers with tailored properties for specific applications.

- Pharmaceuticals : It plays a role in the synthesis of active pharmaceutical ingredients (APIs), particularly those requiring chiral centers.

Study on Anti-inflammatory Effects

A study conducted on murine models assessed the anti-inflammatory properties of this compound. Mice were administered varying doses before stimulation with TLR7 activators. Results indicated a significant modulation of IL-6 cytokine levels post-stimulation, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics Research

Research focusing on the pharmacokinetics of this compound highlighted its absorption and distribution characteristics. The findings demonstrated favorable pharmacokinetic profiles that support its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2S,5R)-2,5-dimethylmorpholine depends on its specific application. In catalysis, it acts as a chiral ligand, coordinating to metal centers and influencing the stereochemistry of the reaction. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Stereoisomeric and Positional Isomers

(3S,5R)-3,5-Dimethylmorpholine

- Structure : Methyl groups at C3 and C5, differing in substitution pattern from (2S,5R)-2,5-dimethylmorpholine.

- Synthesis : Demonstrated 62% yield in nucleophilic substitution reactions, attributed to steric hindrance at the C3 position .

- Biological Activity : Stabilizes mTOR inhibitor complexes via hydrophobic interactions between the C5 methyl group and Met2345, critical for binding affinity .

(2S,5S)-2,5-Dimethylmorpholine

Methoxymethyl-Morpholine Derivatives

- (S)-2-(Methoxymethyl)morpholine Hydrochloride

Piperazine Analogs

- tert-Butyl (2S,5R)-2,5-Dimethylpiperazine-1-carboxylate

- Structure : Piperazine core with tert-butoxycarbonyl (Boc) protection; distinct from morpholine derivatives but shares chiral dimethyl motifs.

- Physicochemical Properties : Density = 0.970 g/cm³; boiling point = 280°C; pKa = 8.55 .

- Utility : Versatile building block in peptide mimetics and protease inhibitors .

Comparative Data Table

*Estimated based on analog data.

Biological Activity

(2S,5R)-2,5-dimethylmorpholine is a chiral cyclic amine characterized by its unique stereochemistry, which significantly influences its chemical properties and biological activities. With the molecular formula C₆H₁₃NO, this compound has garnered attention for its potential applications in pharmaceuticals and catalysis. This article delves into the biological activity of this compound, exploring its interactions with biological targets, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring that includes both nitrogen and oxygen atoms. Its chiral nature allows for distinct stereochemical configurations, which are crucial in determining its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes.

Receptor Interactions

Studies have shown that this compound can modulate the activity of G-protein coupled receptors (GPCRs), which play pivotal roles in numerous physiological processes. The binding affinity of this compound to GPCRs suggests potential applications in drug development aimed at treating conditions influenced by these receptors.

Enzymatic Pathways

The compound has also been implicated in influencing enzymatic pathways. For instance, it may act as an inhibitor or modulator of certain enzymes involved in metabolic processes. This aspect is particularly relevant for developing therapeutic agents targeting metabolic disorders or other enzyme-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Study on Anti-inflammatory Effects : A study assessed the effects of this compound on cytokine levels in a murine model. Mice were administered varying doses of the compound before being subjected to a stimulus that activates TLR7. Results indicated a modulation of IL-6 levels post-stimulation, suggesting anti-inflammatory properties .

- Pharmacokinetics : Research focusing on the pharmacokinetics of this compound highlighted its absorption and distribution characteristics in vivo. The study demonstrated favorable pharmacokinetic profiles that support its potential use as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Stereochemistry | Unique Features |

|---|---|---|

| This compound | 2S, 5R | Exhibits specific biological activities |

| (2S,5S)-2,5-dimethylmorpholine | 2S, 5S | Different stereochemistry may affect reactivity |

| (3S,5S)-3,5-dimethylmorpholine | 3S, 5S | Variation in position of methyl groups influences properties |

The distinct stereochemistry of this compound contributes to its unique interactions and potential applications compared to its counterparts.

Applications in Drug Development

Given its biological activity and receptor interactions, this compound is being explored as a candidate for drug development. Its ability to modulate receptor activity positions it as a potential therapeutic agent for various diseases where GPCR signaling is disrupted .

Q & A

Basic Research Questions

Q. How can the stereochemistry of (2S,5R)-2,5-dimethylmorpholine be experimentally confirmed?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data. For example, similar chiral morpholine derivatives have been characterized using this method .

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers and compare retention times with known standards. Reference methods from enantiomer separation studies in porous frameworks .

- Optical Rotation : Measure specific rotation and compare with literature values for related morpholine derivatives.

Q. What synthetic routes are suitable for producing this compound with high enantiomeric purity?

Methodological Answer:

- Chiral Pool Synthesis : Start with enantiopure precursors (e.g., (R)- or (S)-lactic acid derivatives) to retain stereochemical integrity during ring closure.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during cyclization.

- Purification : Use flash chromatography with silica gel or chiral stationary phases to isolate the target compound. Refer to analogous synthesis protocols for morpholine-based amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental H/C NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies may indicate conformational flexibility or solvent effects.

- Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation or ring puckering that could explain split signals.

- Solvent Screening : Test in deuterated solvents (e.g., DMSO-d, CDCl) to assess hydrogen bonding or aggregation effects .

Q. What methodologies enable enantioselective separation of this compound from racemic mixtures?

Methodological Answer:

- Chiral Covalent Organic Frameworks (COFs) : Utilize porous frameworks functionalized with chiral linkers (e.g., enantiopure tartaric acid derivatives) to selectively adsorb one enantiomer, as demonstrated for diol separations .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively modify one enantiomer, leaving the target compound unreacted.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., dibenzoyl-L-tartaric acid) and recrystallize.

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- In Vitro Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs). Reference protocols from indoloquinoline bioactivity studies .

- Molecular Docking : Model interactions with target proteins (e.g., bacterial topoisomerases) using software like AutoDock Vina. Validate with mutagenesis studies to identify critical binding residues .

- Metabolic Stability : Assess hepatic clearance using liver microsomes and LC-MS/MS to quantify parent compound degradation.

Q. Data Analysis and Reporting

Q. How should researchers present stereochemical data for this compound in publications?

Methodological Answer:

- CIF Files : Include crystallographic information files (CIFs) for X-ray structures in supplementary materials.

- Chromatograms : Annotate chiral HPLC traces with retention times and enantiomeric excess (ee) values. Follow visualization guidelines from Med. Chem. Commun. for clarity .

- Stereodescriptors : Use IUPAC nomenclature (e.g., “(2S,5R)”) in captions and avoid ambiguous abbreviations.

Properties

IUPAC Name |

(2S,5R)-2,5-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSYMAMREDJAES-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348949 | |

| Record name | (2S,5R)-2,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67804-27-7 | |

| Record name | (2S,5R)-2,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.